molecular formula C21H23N3O2 B4927728 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine

Cat. No. B4927728
M. Wt: 349.4 g/mol
InChI Key: KHBVEHUHNYHRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine, also known as DMBP, is a compound that has been studied for its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is not fully understood, but it is believed to modulate the activity of neurotransmitter systems in the brain. It has been shown to act as a partial agonist at dopamine receptors and a full agonist at serotonin receptors. This suggests that 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine may have a complex mechanism of action that involves multiple neurotransmitter systems.
Biochemical and Physiological Effects:
1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of studying 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine in the lab is that it has a relatively simple chemical structure, which makes it easy to synthesize and analyze. Additionally, 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine has been shown to have a high affinity for several neurotransmitter receptors, which makes it a promising candidate for further research. However, one limitation of studying 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine. One potential direction is to investigate its potential as a treatment for various neuropsychiatric disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with different neurotransmitter systems. Finally, research is needed to investigate the long-term effects of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine on the brain and its potential for neuroprotection.

Synthesis Methods

The synthesis of 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine involves the reaction of 3,5-dimethyl-2-hydroxybenzaldehyde with piperazine and 6-methyl-2-pyridinecarboxylic acid under specific reaction conditions. The resulting product is then purified and characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have affinity for several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This suggests that 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine may have potential as a treatment for various neuropsychiatric disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

(3,5-dimethyl-1-benzofuran-2-yl)-[4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-14-7-8-18-17(13-14)16(3)20(26-18)21(25)24-11-9-23(10-12-24)19-6-4-5-15(2)22-19/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBVEHUHNYHRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCN(CC3)C4=CC=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3,5-Dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methylpyridin-2-yl)piperazine

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